Dynorphin (2-17)

説明

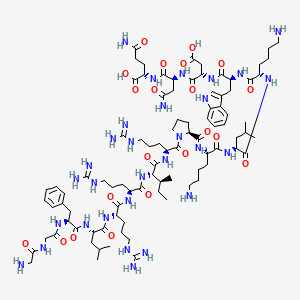

Dynorphin (2-17) is a peptide fragment derived from the larger dynorphin A peptide, which is part of the endogenous opioid peptide family. These peptides are produced from the precursor protein prodynorphin and play a crucial role in modulating pain, stress, and emotional responses through their interaction with the kappa-opioid receptor . Dynorphin (2-17) specifically refers to the amino acid sequence spanning from the second to the seventeenth residue of dynorphin A.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of dynorphin (2-17) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of dynorphin (2-17) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide .

化学反応の分析

Opioid Receptor-Independent Mechanisms

Dynorphin (2-17) lacks affinity for classical opioid receptors due to the absence of the Tyr¹ residue critical for opioid receptor binding . Despite this, it mimics many neurochemical effects of Dynorphin A (1-17) through non-opioid pathways:

-

Excitatory Amino Acid (EAA) Release : Intracerebral administration of Dynorphin (2-17) (30 nmol) elevates extracellular glutamate and aspartate levels by 147% and 530%, respectively, comparable to Dynorphin A (1-17) .

-

NMDA Receptor Antagonism : Pretreatment with NMDA antagonists (e.g., AP-5) blocks Dynorphin (2-17)-induced neurotoxicity, suggesting indirect modulation of glutamate receptors .

Direct Chemical Interactions with Excitatory Neurotransmitters

Mass spectrometry studies reveal Dynorphin (2-17) forms non-covalent complexes with glutamate, preferentially binding it over aspartate in equimolar mixtures . This interaction may explain its role in excitotoxicity:

| Neurotransmitter | Binding Preference (Dyn 2-17) | Method |

|---|---|---|

| Glutamate | 3:1 (vs. Aspartate) | MALDI-MS |

Prostaglandin Signaling Pathways

Dynorphin (2-17) induces prolonged prostaglandin E₂ (PGE₂) release via NMDA receptor activation, contributing to neuroinflammatory responses :

| Treatment | PGE₂ Release (% Baseline) | Time to Peak (min) |

|---|---|---|

| Dynorphin (2-17) | 530 ± 106% | 40–60 |

| NMDA | 611 ± 174% | 40–60 |

This effect is blocked by cyclooxygenase-2 (COX-2) inhibitors (e.g., SC 58236), implicating COX-2 in the pathway .

Structural and Conformational Stability

NMR studies in membrane-like SDS micelles show Dynorphin (2-17) adopts a 3₁₀-helical fold in its C-terminal region (residues 6–11), critical for membrane interactions :

-

Key Residues : Arg⁶ and Arg⁷ are essential for maintaining structural integrity and receptor interactions .

-

Membrane Binding : The amphipathic structure enhances stability in lipid bilayers, prolonging its half-life compared to Dynorphin (1-8) .

Metabolic Stability and Degradation

Dynorphin (2-17) exhibits slower enzymatic degradation than Dynorphin A (1-17) due to the absence of Tyr¹:

| Protease | Primary Cleavage Sites | Half-Life (In Vitro) |

|---|---|---|

| Aminopeptidases | Arg², Arg³ | >60 min |

| Dipeptidyl Peptidase IV | Arg⁷-Pro⁸ | 30–45 min |

This stability contributes to its prolonged neurochemical effects in vivo .

Neurotoxicity and Neuroprotection

While Dynorphin (2-17) exacerbates excitotoxic injury in acute settings , endogenous dynorphins (including fragments) show neuroprotective roles in chronic neurodegeneration models:

科学的研究の応用

Pain Modulation

Dynorphin (2-17) has been implicated in the modulation of pain responses, particularly in chronic pain conditions. Research indicates that spinal delivery of dynorphin peptides can induce allodynia, a condition where normally non-painful stimuli become painful. This effect mimics behavioral phenotypes observed in nerve injury and inflammation models.

Key Findings:

- Chronic Pain Development: Studies show that intrathecal administration of dynorphin (2-17) leads to prolonged allodynia lasting over 45 days, indicating its role in chronic pain mechanisms .

- Mechanistic Insights: Dynorphin (2-17) activates p38 MAPK pathways in microglia, contributing to pain signaling independent of opioid receptors .

| Study | Findings |

|---|---|

| Podvin et al. (2017) | Spinal administration of dynorphin (2-17) induces hyperalgesia; blocking this response alleviates chronic pain symptoms. |

| Svensson et al. (2024) | Dynorphin (2-17) increases phosphorylated p38 MAPK in spinal microglia, linking it to pain pathways. |

Neuroprotection

Dynorphin (2-17) has demonstrated neuroprotective properties in various models of neurodegeneration, particularly in conditions like Parkinson's disease and traumatic brain injury.

Key Findings:

- Neuroprotective Effects: In vitro studies have shown that dynorphins protect dopaminergic neurons from neurotoxic insults by modulating inflammatory responses .

- Endogenous Role: Research indicates that endogenous dynorphin plays a critical role in protecting against dopaminergic neuronal loss, enhancing survival rates post-injury .

| Study | Findings |

|---|---|

| NCBI Study (2012) | Dynorphin protects against MPTP-induced neurotoxicity in dopaminergic neurons; deficiency exacerbates neuronal loss. |

| TBI Research | Dynorphin dysregulation post-TBI suggests its potential as a therapeutic target for neuroprotection. |

Mood Regulation and Depression

Emerging research suggests that dynorphins may play a role in mood regulation and depression. Studies indicate that increased levels of dynorphins are associated with stress responses and depressive behaviors.

Key Findings:

- Stress Response: Increased levels of dynorphins A and B are observed during stress-induced conditions, suggesting their involvement in mood disorders .

- Therapeutic Potential: Antagonism of dynorphins has been linked to antidepressant-like effects, highlighting their potential as targets for depression treatment .

| Study | Findings |

|---|---|

| Newton et al. | Overexpression of CREB leads to increased prodynorphin levels and depression-like symptoms; antagonism reverses these effects. |

| Shirayama et al. | KOR antagonists alleviate learned helplessness in animal models, indicating a therapeutic avenue for depression involving dynorphins. |

作用機序

Dynorphin (2-17) exerts its effects primarily through binding to the kappa-opioid receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that modulate neurotransmitter release and neuronal excitability. This interaction leads to the modulation of pain perception, stress responses, and emotional states . Additionally, dynorphin (2-17) can interact with other receptors, such as the N-methyl-D-aspartic acid (NMDA) receptor, contributing to its diverse physiological effects .

類似化合物との比較

Similar Compounds

Dynorphin A: The parent peptide from which dynorphin (2-17) is derived.

Dynorphin B: Another peptide derived from prodynorphin with similar opioid activity.

α / β-neoendorphin: Peptides with structural similarities and opioid activity.

Uniqueness

Dynorphin (2-17) is unique due to its specific amino acid sequence, which confers distinct binding properties and physiological effects compared to other dynorphin peptides. Its selective interaction with the kappa-opioid receptor and potential for modulating NMDA receptor activity make it a valuable compound for research and therapeutic applications .

生物活性

Dynorphin (2-17), a peptide derived from the prodynorphin precursor, has garnered attention for its diverse biological activities, particularly in the central nervous system (CNS). This article explores its mechanisms of action, therapeutic potential, and implications for pain modulation and neuroprotection.

Overview of Dynorphins

Dynorphins are endogenous opioid peptides that primarily interact with kappa opioid receptors (KOR). Dynorphin (2-17) is a significant fragment of dynorphin A, exhibiting both opioid and non-opioid activities. Its sequence is critical for receptor binding and biological effects, with studies indicating that it can modulate pain responses and exert neuroprotective effects under certain conditions.

- Opioid Receptor Interaction

- Non-Opioid Mechanisms

- Neuroprotective Effects

Analgesic Properties

Dynorphin (2-17) has been investigated for its analgesic properties:

- Study Findings : Injections into the subarachnoid space of rats produced dose-dependent analgesia, which was partially reversed by opioid antagonists like naloxone, indicating a significant role for KOR .

Neuroprotection in Neurodegenerative Models

- MPTP Model : In experiments involving MPTP-induced neurotoxicity, dynorphin (2-17) showed a protective effect against dopaminergic neuron loss, highlighting its potential therapeutic role in Parkinson's disease .

Chronic Pain Models

- Spinal Administration : Administration of dynorphin peptides in chronic pain models led to increased allodynia, suggesting that while dynorphins can have protective roles, their dysregulation may contribute to chronic pain conditions .

Research Findings Summary

特性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H146N30O21/c1-7-50(6)73(119-77(130)58(28-18-36-103-89(98)99)108-74(127)57(27-17-35-102-88(96)97)110-79(132)62(40-49(4)5)115-80(133)63(41-51-21-9-8-10-22-51)107-71(124)47-106-70(123)45-93)85(138)112-59(29-19-37-104-90(100)101)86(139)120-38-20-30-67(120)84(137)111-56(26-14-16-34-92)76(129)114-61(39-48(2)3)78(131)109-55(25-13-15-33-91)75(128)116-64(42-52-46-105-54-24-12-11-23-53(52)54)81(134)118-66(44-72(125)126)83(136)117-65(43-69(95)122)82(135)113-60(87(140)141)31-32-68(94)121/h8-12,21-24,46,48-50,55-67,73,105H,7,13-20,25-45,47,91-93H2,1-6H3,(H2,94,121)(H2,95,122)(H,106,123)(H,107,124)(H,108,127)(H,109,131)(H,110,132)(H,111,137)(H,112,138)(H,113,135)(H,114,129)(H,115,133)(H,116,128)(H,117,136)(H,118,134)(H,119,130)(H,125,126)(H,140,141)(H4,96,97,102)(H4,98,99,103)(H4,100,101,104)/t50-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECIBNXRPCZGQN-VKJHYFBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H146N30O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232454 | |

| Record name | Dynorphin (2-17) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1984.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83608-80-4 | |

| Record name | Dynorphin (2-17) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083608804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dynorphin (2-17) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。